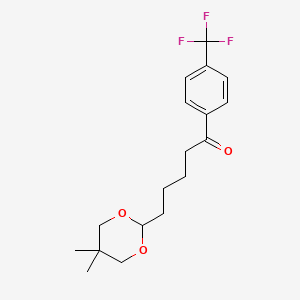

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylvalerophenone

Description

Properties

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F3O3/c1-17(2)11-23-16(24-12-17)6-4-3-5-15(22)13-7-9-14(10-8-13)18(19,20)21/h7-10,16H,3-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNWAICZIFTUER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645952 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-71-5 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the 5,5-Dimethyl-1,3-dioxane Moiety

The 1,3-dioxane ring is commonly prepared via acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. For the 5,5-dimethyl substitution, the starting diol is typically 2,2-dimethyl-1,3-propanediol or a similar precursor.

- Typical procedure:

- React 2,2-dimethyl-1,3-propanediol with an aldehyde under acidic conditions (e.g., p-toluenesulfonic acid) in anhydrous solvent (e.g., toluene or dichloromethane).

- Use azeotropic removal of water to drive the equilibrium toward acetal formation.

- Purify the resulting 5,5-dimethyl-1,3-dioxane intermediate by distillation or chromatography.

Introduction of the Valerophenone Side Chain

The valerophenone moiety (a pentan-1-one attached to the aromatic ring) is introduced via Friedel-Crafts acylation or by coupling reactions.

-

- React 4-(trifluoromethyl)benzoyl chloride or 4-(trifluoromethyl)benzene with valeroyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- Control temperature to avoid polyacylation.

- Quench the reaction and isolate the ketone product.

-

- Use organometallic reagents (e.g., Grignard reagents) to couple the valerophenone side chain to the aromatic ring bearing the dioxane substituent.

Incorporation of the 4'-Trifluoromethyl Group

The trifluoromethyl group is introduced on the aromatic ring prior to or after the formation of the valerophenone structure.

- Methods include:

- Starting from commercially available 4-(trifluoromethyl)benzaldehyde or 4-(trifluoromethyl)benzoyl chloride.

- Electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent (TMS-CF3) under catalytic conditions.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acetalization | 2,2-dimethyl-1,3-propanediol, aldehyde, acid catalyst, toluene, reflux with Dean-Stark | 5,5-Dimethyl-1,3-dioxane intermediate | 85-90 | Water removal critical for equilibrium |

| 2 | Friedel-Crafts Acylation | 4-(trifluoromethyl)benzoyl chloride, AlCl3, CH2Cl2, 0°C to RT | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-trifluoromethylvalerophenone | 70-80 | Control temperature to avoid side reactions |

| 3 | Purification | Chromatography or recrystallization | Pure target compound | >95 | Confirm purity by NMR, MS, and HPLC |

Analytical and Research Findings

- Molecular formula: C18H23F3O3

- Molecular weight: 344.4 g/mol

- Physical properties: The compound is typically a crystalline solid with moderate solubility in organic solvents.

- Spectroscopic data: Confirmed by NMR (1H, 13C), IR (carbonyl and acetal peaks), and mass spectrometry.

- Safety data: Classified with moderate toxicity and irritant properties; handled under standard laboratory safety protocols.

Notes on Optimization and Variations

- The acetalization step requires careful control of moisture and acid catalyst concentration to maximize yield and prevent hydrolysis.

- Friedel-Crafts acylation may be sensitive to steric hindrance; alternative coupling methods (e.g., Suzuki or Negishi cross-coupling) can be explored for better regioselectivity.

- The trifluoromethyl group introduction is often done early in the synthesis to avoid complications in later steps.

- Purification techniques such as column chromatography on silica gel or recrystallization from suitable solvents are essential to obtain high-purity product.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| 1. Dioxane ring formation | Acid-catalyzed acetalization | 2,2-dimethyl-1,3-propanediol, aldehyde, acid catalyst | High yield, straightforward | Water removal critical |

| 2. Valerophenone side chain | Friedel-Crafts acylation | 4-(trifluoromethyl)benzoyl chloride, AlCl3 | Efficient ketone formation | Possible polyacylation |

| 3. Trifluoromethyl group intro | Starting material or electrophilic trifluoromethylation | Commercial 4-(trifluoromethyl)benzoyl chloride or CF3 reagents | Stable CF3 group incorporation | Requires specialized reagents |

| 4. Purification | Chromatography, recrystallization | Silica gel, solvents | High purity product | Time-consuming |

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylvalerophenone can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility in further applications.

Scientific Research Applications

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylvalerophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biochemical pathways and enzyme interactions.

Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylvalerophenone exerts its effects involves its interaction with specific molecular targets. The dioxane ring and trifluoromethyl group can interact with enzymes or receptors, modulating their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which can alter the conformation and function of the target molecules .

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : 1-(4-(Trifluoromethyl)phenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one

- Molecular Formula : C₁₉H₂₃F₃O₃

- Molecular Weight : 344.37 g/mol (CAS: 898786-69-1) .

- Key Features: Valerophenone backbone (5-carbon ketone chain). 5,5-Dimethyl-1,3-dioxane ring (enhances steric bulk and stability). 4'-Trifluoromethyl group (electron-withdrawing, increases lipophilicity and metabolic stability).

Synthesis :

Synthesized via multi-step reactions involving dioxane ring formation, fluorination, and ketone coupling. Industrial methods prioritize yield and purity through chromatography and crystallization .

Applications: Potential roles in medicinal chemistry (enzyme inhibition, receptor modulation) and organic synthesis as a fluorinated intermediate .

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key Observations :

- Electron-Withdrawing Groups (CF₃, Cl, F) : Increase lipophilicity and metabolic stability. The trifluoromethyl group (CF₃) in the target compound may enhance binding specificity compared to chloro (Cl) or fluoro (F) substituents .

- Electron-Donating Groups (OCH₃, OCH(CH₃)₂): Reduce reactivity but improve solubility. For example, 4'-isopropoxyvalerophenone exhibits moderate cytotoxicity, suggesting substituent polarity influences bioactivity .

Variations in Ketone Chain Length

Key Observations :

- Valerophenone vs. Shorter Chains: Longer chains (e.g., valerophenone) may improve binding to hydrophobic pockets in enzymes or receptors. Shorter chains (propiophenone) reduce steric hindrance but limit interaction depth .

Dioxane Ring Modifications

Key Observations :

- Methyl Groups on Dioxane : Improve steric protection and oxidation resistance.

- Halogen or Methoxy Additions : Alter electronic properties and reactivity. Bromine increases electrophilicity, while methoxy groups enhance solubility .

Biological Activity

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylvalerophenone, also known by its CAS number 898757-62-5, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a dioxane moiety and a trifluoromethyl group, which are known to influence its biological properties. The molecular formula is with a molecular weight of approximately 300.3 g/mol.

Research indicates that compounds similar to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylvalerophenone exhibit various mechanisms of action:

- mRNA Splicing Modulation : It has been reported that related compounds can modulate mRNA splicing, impacting gene expression and potentially leading to anti-tumor effects. For example, a study demonstrated that certain dioxane derivatives inhibited mRNA splicing in both cell-free systems and cellular assays .

- Cell Cycle Regulation : Compounds in this class have shown effects on the cell cycle, particularly inducing an accumulation of cells in the G2/M phase while decreasing the S phase population. This suggests potential applications in cancer therapy by targeting rapidly dividing cells .

Biological Activity and Efficacy

The biological activity of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylvalerophenone has been evaluated through various assays:

Antitumor Activity

In vitro studies have shown that this compound exhibits selective cytotoxicity against several cancer cell lines. For instance:

- IC50 Values : The compound demonstrated an IC50 value greater than 5 µM in some cell lines, indicating modest cytotoxic effects but still within a potentially therapeutic range for specific cancers .

- Selectivity : It has shown particularly promising results against certain adult and pediatric cancer types during screening against the NCI 60 tumor cell line panel .

Antifungal and Antimicrobial Properties

While specific data on antifungal or antimicrobial activity for this compound is limited, related compounds with similar structural features have exhibited significant antifungal activities. This suggests that 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylvalerophenone may also possess these properties warranting further investigation .

Case Studies

Several case studies illustrate the compound's potential therapeutic applications:

- Study on Cancer Cell Lines : A recent study assessed the efficacy of various dioxane derivatives on multiple cancer cell lines and found that modifications to the dioxane structure significantly affected their cytotoxic profiles. The study highlighted that compounds with bulky groups like trifluoromethyl showed enhanced activity compared to their simpler analogs .

- Animal Model Studies : Initial animal studies demonstrated the anti-tumor efficacy of related compounds in vivo, suggesting that further development could lead to viable cancer therapies .

Data Summary Table

The following table summarizes key findings related to the biological activity of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylvalerophenone:

Q & A

Q. What are the common synthetic routes for 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylvalerophenone?

A typical synthesis involves nucleophilic addition reactions using sodium hydride as a base in anhydrous THF. For example, acetophenone derivatives can react with trifluoromethyl-containing precursors under controlled conditions, followed by acid quenching and recrystallization (e.g., methanol) for purification . Similar methodologies are applied to 1,3-dioxane derivatives, where cyclization steps are optimized to avoid side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the structure of the 1,3-dioxane and trifluoromethyl groups. Infrared (IR) spectroscopy identifies functional groups like carbonyls, while Mass Spectrometry (MS) validates molecular weight. Elemental analysis ensures purity . For chiral variants, polarimetry ([α]D measurements) and HPLC with chiral columns are recommended .

Q. How can researchers ensure purity during synthesis?

Recrystallization from polar solvents (e.g., methanol) effectively removes impurities. Chromatographic methods (e.g., column chromatography) are used for intermediates, and TLC monitors reaction progress. Purity ≥95% is typically confirmed via HPLC or elemental analysis .

Advanced Research Questions

Q. What strategies minimize side reactions during 1,3-dioxane ring formation?

Side reactions like over-alkylation or ring-opening can be mitigated by controlling reaction temperature (e.g., room temperature for sensitive intermediates) and stoichiometry. Sodium hydride (60% in mineral oil) in THF provides a controlled basic environment, while acetic acid quenching prevents further reactivity . Computational modeling can predict steric and electronic factors influencing ring stability .

Q. How can computational methods optimize reaction conditions for this compound?

Machine learning models analyze reaction parameters (solvent polarity, catalyst loading) to predict yields and selectivity. Density Functional Theory (DFT) simulations assess transition states for key steps, such as trifluoromethyl group incorporation or dioxane ring closure. Experimental validation then refines these predictions .

Q. What experimental designs assess environmental stability and degradation pathways?

Long-term environmental studies (e.g., Project INCHEMBIOL) evaluate abiotic factors (hydrolysis, photolysis) and biotic degradation (microbial metabolism). Accelerated stability testing under varying pH, temperature, and UV exposure simulates environmental conditions. LC-MS/MS tracks degradation products, while ecotoxicity assays (e.g., Daphnia magna survival tests) assess ecological risks .

Q. How to design biological activity assays for this compound?

Antimicrobial activity is tested via microbroth dilution (CLSI guidelines), determining Minimum Inhibitory Concentrations (MICs) against Gram-positive/negative bacteria and fungi. For example, compounds with 1,3-dioxane moieties show MICs as low as 4.8 µg/mL against S. aureus . Cytotoxicity assays (e.g., MTT on mammalian cells) and in silico ADMET profiling prioritize candidates for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.